MGH-CP1

概要

説明

MGH-CP1は、TEADのパルミトイル化を強力かつ選択的に阻害する化合物です。 This compoundは、TEAD2およびTEAD4のオートパルミトイル化をin vitroで用量依存的に強力に阻害し、IC50値はそれぞれ710 nMおよび672 nMです 。 この化合物は、主に臓器サイズの制御と組織の恒常性に不可欠なHippoシグナル伝達経路の研究において科学研究に使用されています .

作用機序

生化学分析

Biochemical Properties

MGH-CP1 plays a crucial role in biochemical reactions by interacting with TEAD transcription factors . It binds to the conserved lipid-binding pocket in TEAD2 and displaces palmitate binding . This interaction inhibits the autopalmitoylation of TEAD, a process that is essential for TEAD protein stability and transcriptional activation .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It can decrease the palmitoylation levels of endogenous or ectopically expressed TEAD proteins in cells . When used in conjunction with Lats1/2 deletion, this compound can suppress Myc expression, inhibit epithelial over-proliferation, and induce apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with TEAD transcription factors. This compound binds to the conserved lipid-binding pocket in TEAD2 and displaces palmitate binding . This displacement inhibits the autopalmitoylation of TEAD, a process that is essential for TEAD protein stability and transcriptional activation .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. For instance, this compound exhibits dose-dependent and potent inhibition of TEAD2/4 auto-palmitoylation in vitro

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For example, this compound (75mg/kg; PO; daily, for 2 weeks) inhibits the palmitoylation of TEAD proteins in the intestinal epithelium in wild-type mice

準備方法

合成経路と反応条件

MGH-CP1の合成には、中間体の調製とその後の特定の条件下での反応を含む複数のステップが含まれます。 正確な合成経路と反応条件は機密情報であり、詳細には公表されていません .

工業的生産方法

This compoundの工業的生産方法は広く文書化されていません。 This compoundは通常、研究室で制御された条件下で生産され、高純度と一貫性を確保しています .

化学反応の分析

反応の種類

MGH-CP1は、主にTEADタンパク質の中心的な脂質結合ポケットに結合し、パルミチン酸を置換し、オートパルミトイル化を阻害する阻害反応を起こします .

一般的な試薬と条件

This compoundを含む合成や反応で使用される一般的な試薬には、ジメチルスルホキシド(DMSO)などの有機溶媒や、反応を促進するためのさまざまな触媒が含まれます .

生成される主な生成物

This compoundとTEADタンパク質との反応から生成される主な生成物は、阻害されたTEADタンパク質複合体であり、パルミトイル化レベルが低下しています .

科学研究への応用

This compoundは、Hippoシグナル伝達経路を研究するために、科学研究で広く使用されています。this compoundは以下のような用途があります。

科学的研究の応用

MGH-CP1 is extensively used in scientific research to study the Hippo signaling pathway. It has applications in:

Cancer Research: Inhibiting TEAD palmitoylation to study its effects on cancer cell proliferation and survival.

Drug Development: Developing new therapeutic agents targeting the TEAD-YAP complex for cancer treatment.

Cell Biology: Understanding the role of TEAD proteins in cell proliferation, differentiation, and apoptosis.

類似化合物との比較

類似化合物

化合物2: 作用機序が類似していますが、結合親和性が異なる別のTEAD阻害剤.

MSC-4106: TEAD脂質結合ポケットを標的とする非共有結合阻害剤.

VT-105: 化学構造は異なりますが、阻害効果が類似するTEAD阻害剤.

独自性

MGH-CP1は、TEAD2とTEAD4のオートパルミトイル化を阻害する際の高い選択性と効力で特徴付けられています。 This compoundは、in vitroとin vivoの両方で効果的であることが示されており、科学研究において貴重なツールとなっています .

生物活性

MGH-CP1 is a small-molecule inhibitor that has emerged as a significant player in the modulation of the Hippo signaling pathway, particularly in relation to its effect on the transcriptional activity of TEAD-YAP. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various cancer types, and potential therapeutic implications.

Overview of this compound

This compound was developed as a reversible TEAD inhibitor that specifically targets the TEAD-YAP transcriptional complex. This compound has been shown to inhibit the auto-palmitoylation of TEAD, thereby reducing its transcriptional output and affecting downstream gene expression involved in cell proliferation and survival .

Inhibition of TEAD-YAP Activity : this compound disrupts the interaction between YAP/TAZ and TEAD, leading to decreased transcription of target genes such as CTGF (Connective Tissue Growth Factor) and Cyr61 (Cysteine-rich angiogenic inducer 61). Studies have demonstrated that treatment with this compound results in significant downregulation of these genes within 24 to 48 hours .

Impact on Hippo Pathway : The Hippo pathway plays a crucial role in regulating cell growth and suppressing excessive cell proliferation. This compound's inhibition of TEAD activity is particularly relevant in cancers where YAP is overactive due to mutations or loss of upstream regulators like LATS1/2. The compound's ability to restore Hippo pathway function suggests its potential as a therapeutic agent in YAP-dependent tumors .

Case Studies

-

Non-Small Cell Lung Cancer (NSCLC) :

- Findings : In NSCLC models, sensitivity to this compound was significantly correlated with YAP dependence. Tumor cell lines exhibiting high levels of YAP showed marked reductions in viability upon treatment with this compound .

- Clinical Implications : This correlation underscores the potential for this compound to be used as a targeted therapy for NSCLC patients with YAP-driven tumors.

-

Epithelioid Hemangioendothelioma (EHE) :

- Research Insights : In EHE models driven by the TAZ-CAMTA1 fusion gene, this compound treatment led to reduced nuclear localization of TAZ, promoting its degradation and subsequently lowering tumor viability and metastatic potential .

- Outcome : The results indicate that this compound could serve as a novel therapeutic strategy for EHE by targeting TAZ's oncogenic activity.

Data Tables

Research Findings

Recent studies have highlighted the importance of the Hippo pathway in cancer biology, particularly regarding drug resistance and metastasis. This compound's role in reactivating this pathway by inhibiting TEAD provides a promising avenue for therapeutic intervention in cancers characterized by aberrant Hippo signaling. The compound's ability to induce apoptosis and reduce tumor burden further supports its potential application in clinical settings .

特性

IUPAC Name |

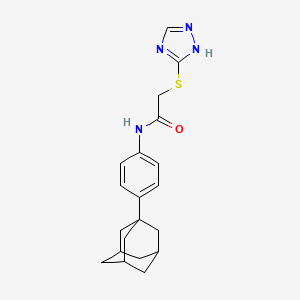

N-[4-(1-adamantyl)phenyl]-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4OS/c25-18(11-26-19-21-12-22-24-19)23-17-3-1-16(2-4-17)20-8-13-5-14(9-20)7-15(6-13)10-20/h1-4,12-15H,5-11H2,(H,23,25)(H,21,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUKXOVBCMOZQNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C4=CC=C(C=C4)NC(=O)CSC5=NC=NN5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

896657-58-2 | |

| Record name | N-[4-(adamantan-1-yl)phenyl]-2-(4H-1,2,4-triazol-3-ylsulfanyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。